

Crystal structure of N-(2-Chloro-5-methoxyphenyl)acetamide

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Compound of Interest

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An In-Depth Technical Guide to the Crystal Structure of **N-(2-Chloro-5-methoxyphenyl)acetamide** and its Analogs

Abstract

The determination of the three-dimensional atomic arrangement of molecules is fundamental to understanding their physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the methodologies involved in elucidating the crystal structure of small organic molecules, with a specific focus on **N-(2-Chloro-5-methoxyphenyl)acetamide**. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will leverage the detailed, published structural analysis of a closely related analog, 2-chloro-N-(4-methoxyphenyl)acetamide, to provide a robust, field-proven framework for researchers, scientists, and drug development professionals. We will delve into the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction (SCXRD), and in-depth structural analysis, thereby offering a complete workflow applicable to the title compound and its derivatives.

Introduction: The Significance of Solid-State Structure

N-arylamides are a significant class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The precise three-dimensional structure of these molecules, dictated by factors such as bond lengths, bond angles, and intermolecular interactions, governs their behavior in both biological systems and solid-state formulations.[2] Understanding the crystal structure of a molecule like **N-(2-Chloro-5-methoxyphenyl)acetamide** is therefore not merely an academic exercise; it provides critical insights for drug design, polymorphism screening, and formulation development.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this detailed structural information.[3] It allows for the unambiguous determination of the molecular conformation and how molecules pack together in a crystalline lattice. This guide will walk through the essential steps to achieve this, using 2-chloro-N-(4-methoxyphenyl)acetamide as a practical case study.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. This is often the most challenging and time-consuming phase of the process.

Synthesis of N-Arylamides

A common and effective method for synthesizing N-arylamides is the acylation of an aniline derivative with an acyl chloride. For the case study compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the synthesis involves the reaction of 4-methoxyaniline with chloroacetyl chloride.[4][5]

Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide[5]

- **Dissolution:** Dissolve 4-methoxyaniline (0.047 mol) in 40 mL of pure acetic acid.
- **Cooling:** Place the reaction vessel in an ice bath to control the reaction temperature.

- **Acylation:** Add chloroacetyl chloride (0.047 mol) portionwise to the stirred solution. The dropwise addition is crucial to manage the exothermic nature of the reaction.
- **Precipitation:** After the addition is complete, add a solution of sodium acetate (35 mL). This neutralizes the HCl byproduct and reduces the solubility of the product, causing it to precipitate.
- **Isolation:** Stir the mixture at room temperature for 30 minutes to ensure complete precipitation. The resulting solid is then collected by filtration, washed with cold water to remove residual salts and acetic acid, and dried.

This protocol typically yields the crude product in high purity, which can then be used for crystallization experiments.

The Art and Science of Crystallization

The goal of crystallization is to slowly transition a solution from a supersaturated state to a solid state, allowing molecules to self-assemble into a highly ordered lattice. Several techniques can be employed for small organic molecules.

- **Slow Evaporation:** The compound is dissolved in a suitable solvent to near saturation. The container is then loosely covered, allowing the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, inducing crystal growth.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
- **Solvent Layering:** Similar to vapor diffusion, this method relies on two solvents. A solution of the compound is placed at the bottom of a narrow tube. The anti-solvent, which should be less dense and miscible with the first solvent, is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

Protocol: Recrystallization of 2-chloro-N-(4-methoxyphenyl)acetamide[4]

For the case study compound, high-quality, colorless crystals suitable for SCXRD were obtained by recrystallization from ethanol.[4][5]

- **Dissolution:** Dissolve the crude product in a minimal amount of hot ethanol to create a saturated solution.
- **Cooling:** Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, poorly-defined crystals or powder.
- **Crystal Growth:** Once at room temperature, the flask can be placed in a refrigerator (4 °C) to further decrease solubility and promote the growth of larger crystals.
- **Isolation:** The resulting crystals are isolated by filtration.

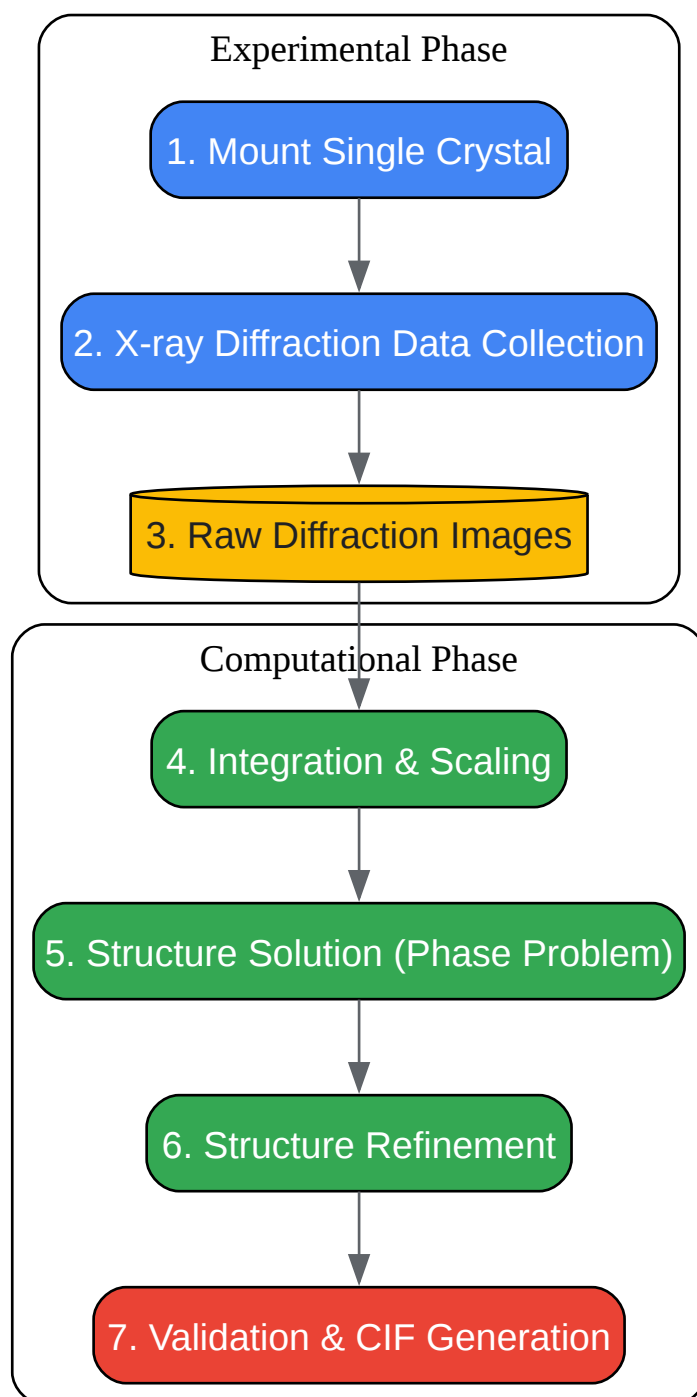
The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]

The SCXRD Workflow

The process can be broken down into several key stages, from data collection to the final refined structure.



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Figure 1: General workflow for Single-Crystal X-ray Diffraction (SCXRD).

Step-by-Step Methodology:

- **Crystal Selection and Mounting:** A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector at different orientations.
- **Data Reduction:** The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for absorption).
- **Structure Solution:** The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map and refined using a least-squares algorithm. This process optimizes the atomic coordinates and displacement parameters to best fit the experimental data.
- **Validation:** The final structure is validated using various crystallographic metrics and typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Structural Analysis of 2-chloro-N-(4-methoxyphenyl)acetamide

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. The analysis of this data reveals key molecular and supramolecular features.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-chloro-N-(4-methoxyphenyl)acetamide.^[6] This information is essential for validating the quality of the structure determination.

Parameter	Value
Chemical Formula	C ₉ H ₁₀ ClNO ₂
Formula Weight	199.63
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	11.2345 (4)
b (Å)	9.8763 (4)
c (Å)	8.6541 (3)
β (°)	97.456 (2)
Volume (Å ³)	952.53 (6)
Z	4
Temperature (K)	150
Radiation type	Mo Kα
Final R indices [I > 2σ(I)]	R ₁ = 0.0298, wR ₂ = 0.0769
CCDC Deposition Number	2175514

Table 1: Key crystallographic data for 2-chloro-N-(4-methoxyphenyl)acetamide.[5]

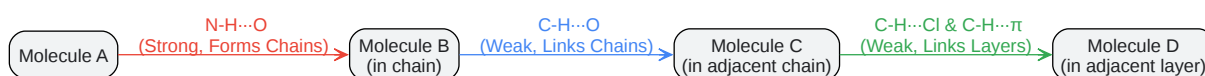
Molecular Conformation

The analysis of the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide reveals important conformational details.[3] The acetamido group is not coplanar with the phenyl ring; instead, it is twisted by a dihedral angle of 28.87 (5)°.[1] In contrast, the methoxy group lies very close to the plane of the phenyl ring.[3] The conformation about the C1-C2 bond in the chloroacetamide moiety is described as +synclinal (+gauche), with a Cl1—C1—C2—O1 torsion angle of 52.89 (12)°.[4]

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is directed by a network of non-covalent interactions.[7] In the structure of 2-chloro-N-(4-methoxyphenyl)acetamide, several types of hydrogen bonds and other interactions work in concert to build a stable three-dimensional architecture.[1][3]

- **N—H...O Hydrogen Bonds:** The classic amide-to-amide hydrogen bond is a dominant feature, where the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction links molecules into helical chains.[3][4]
- **C—H...O Hydrogen Bonds:** Weaker C-H groups can also act as hydrogen bond donors. In this structure, these interactions link the primary helical chains together, forming layers.[1]
- **C—H...Cl Hydrogen Bonds:** The chlorine atom acts as a weak hydrogen bond acceptor, connecting the layers of molecules.[6]
- **C—H... π (ring) Interactions:** The electron-rich face of the phenyl ring can accept a weak hydrogen bond from a C-H group of a neighboring molecule, further stabilizing the overall packing.[3][6]



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Figure 2: Hierarchy of intermolecular interactions governing the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8] The surface is mapped with properties that highlight regions of close contact between molecules. For 2-chloro-N-(4-methoxyphenyl)acetamide, this analysis quantitatively confirms the nature of the packing forces.[1]

The analysis revealed that the most significant contributions to the crystal packing are from C...H/H...C (33.4%), Cl...H/H...Cl (20%), and O...H/H...O (19.5%) contacts.[1] The bright red spots on the dnorm surface (a property mapped onto the Hirshfeld surface) provide a clear visualization of the key hydrogen bonding interactions, confirming the qualitative analysis of the crystal packing.[4]

Conclusion and Outlook

This guide has outlined the comprehensive workflow required to determine and analyze the crystal structure of a small organic molecule, using **N-(2-Chloro-5-methoxyphenyl)acetamide** as a target and its close analog, 2-chloro-N-(4-methoxyphenyl)acetamide, as a detailed case study. The process, from rational synthesis and meticulous crystallization to precise SCXRD data collection and in-depth analysis of intermolecular forces, provides a complete picture of the molecule in its solid state.

The insights gained from such structural studies are invaluable for the fields of medicinal chemistry and materials science. Understanding the precise conformation and the network of non-covalent interactions that dictate crystal packing allows scientists to rationalize structure-activity relationships, predict and control polymorphism, and design new materials with tailored properties. The application of these principles is essential for the successful development of new pharmaceutical products and functional materials.

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